![molecular formula C22H18 B156952 1,4-Bis[(E)-2-phenylethenyl]benzene CAS No. 1608-41-9](/img/structure/B156952.png)
1,4-Bis[(E)-2-phenylethenyl]benzene
Übersicht
Beschreibung
“1,4-Bis[(E)-2-phenylethenyl]benzene” is a chemical compound with the molecular formula C22H18 . It is also known as "1,4-Bis(phenylethynyl)benzene" . It has been used in the synthesis of 1,2,3-triphospholide anions and conjugated microporous polymers .
Synthesis Analysis
A number of 1,4-bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues have been synthesized. These derivatives have different numbers of side-substitute fluorine atoms on benzene rings, and alkyl chains, ethoxyl groups, fluorine atoms, and trifluoromethyl groups as the end groups . The synthesis of a doubly bridged 1,4-bis(phenylethynyl)benzene has also been reported .Molecular Structure Analysis
The molecular structure of “1,4-Bis[(E)-2-phenylethenyl]benzene” can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
There are studies on the hydrogen uptake kinetics of 1,4-bis(phenylethynyl)benzene mixed with palladium (Pd) on activated carbon in a rubber matrix coating on top of a porous silicone foam substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis[(E)-2-phenylethenyl]benzene” can be found in databases like PubChem and ChemSpider . Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δε), which have been applied as the crucial compositions to constitute a liquid crystal mixture .Wissenschaftliche Forschungsanwendungen
Application in Fluorescence Studies
Scientific Field
Chemistry, Materials Science
Summary of the Application
Distyrylbenzenes, including 1,4-distyrylbenzene, are a special class of fluorescence conjugated compounds. They have widespread applications in many fields such as chemistry, materials science, and biomedicine due to their remarkable optical, photochemical, and photophysical properties .
Methods of Application
In one study, a π-conjugated organic compound based on distyrylbenzenes was investigated in the viewpoint of solvatochromism effects and the possibility of pH-sensitivity . This fluorescent dye showed UV-Vis absorption in the range of 377-407 nm with high molar extinction coefficients in tested solvents with different polarities .
Results or Outcomes
The fluorescent compound emits in the region of the visible spectrum (513-631 nm) with Stokes shifts of 5077.02-8912.66 cm . By changing the pH of dissolved ASDSB in methanol, a hypsochromic shift was observed .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Optoelectronics
Summary of the Application
Distyrylbenzenes are promising photoactive compounds for the design of organic light-emitting diodes . They are widely used in OLEDs due to their high fluorescence activity and stability .
Methods of Application
The synthesis of fluorescent compounds to be used in OLEDs is highly considered . Stilbene compounds, including distyrylbenzenes, are a significant class of fluorescent organic π-conjugated compounds, which are widely used in OLEDs .
Results or Outcomes
The systematic relationship between the fluorescence properties of the fluorescent materials and their chemical structures allows us to simply fine-tune the photophysical properties via available chemical modifications .
Application in Solar Cells
Scientific Field
Renewable Energy
Summary of the Application
Distyrylbenzenes are used in the design of materials for solar cells . They offer additional opportunities for their phototransformations due to the presence of two C=C double bonds in a molecule of distyrylbenzene .
Methods of Application
The synthesis of fluorescent compounds to be used in solar cells is highly considered . Stilbene compounds, including distyrylbenzenes, are a significant class of fluorescent organic π-conjugated compounds, which are widely used in solar cells .
Results or Outcomes
Application in Fluorescent Whitening Agents
Scientific Field
Textile and Paper Industry
Summary of the Application
Distyrylbenzenes, including 1,4-distyrylbenzene, are used as fluorescent whitening agents in textiles and paper . These materials enhance the brightness of these products by absorbing light in the ultraviolet and violet region and re-emitting light in the blue region .
Methods of Application
The distyrylbenzene-based compounds are incorporated into the textile or paper during the manufacturing process. Their high fluorescence activity and stability make them suitable for this application .
Results or Outcomes
The use of these fluorescent whitening agents results in textiles and paper with enhanced brightness and whiteness .
Application in Two-Photon Absorbing Material
Scientific Field
Photonics
Summary of the Application
Distyrylbenzenes are used as two-photon absorbing materials . Two-photon absorption is a third-order nonlinear process, where two photons are simultaneously absorbed, and an electron is excited from the valence to the conduction band .
Methods of Application
The distyrylbenzene-based compounds are incorporated into the material during the manufacturing process. Their high fluorescence activity and stability make them suitable for this application .
Results or Outcomes
The use of these two-photon absorbing materials results in materials with enhanced nonlinear optical properties .
Application in Chemical Sensors
Scientific Field
Chemical Engineering
Summary of the Application
Distyrylbenzenes are used in the design of chemical sensors . These sensors can detect the presence of specific chemical species (like ions or molecules) and convert that information into an analytically useful signal .
Methods of Application
The distyrylbenzene-based compounds are incorporated into the sensor during the manufacturing process. Their high fluorescence activity and stability make them suitable for this application .
Results or Outcomes
The use of these chemical sensors results in the detection and quantification of specific chemical species .
Application in Nonlinear Optical Materials
Summary of the Application
Distyrylbenzenes are used in the design of nonlinear optical materials . Nonlinear optical materials are materials in which the polarization P responds nonlinearly to the electric field E of the light .
Results or Outcomes
The use of these nonlinear optical materials results in materials with enhanced nonlinear optical properties .
Application in Photoactive Materials
Scientific Field
Materials Science
Summary of the Application
Distyrylbenzenes are promising photoactive compounds for the design of photoactive materials . Photoactive materials are materials that react to light, leading to changes in their properties .
Results or Outcomes
The use of these photoactive materials results in materials with enhanced photoactive properties .
Application in Supramolecular Complexes
Scientific Field
Chemistry
Summary of the Application
Distyrylbenzenes have been studied for their ability to form supramolecular complexes with metal cations . Supramolecular complexes involve the association of two or more molecules held together by non-covalent bonding .
Methods of Application
The distyrylbenzene-based compounds are incorporated into the complex during the synthesis process. Their high fluorescence activity and stability make them suitable for this application .
Results or Outcomes
The use of these supramolecular complexes results in the detection and quantification of specific metal cations .
Zukünftige Richtungen
“1,4-Bis[(E)-2-phenylethenyl]benzene” and its derivatives have been used in the synthesis of 1,2,3-triphospholide anions, conjugated microporous polymers , and blue phase liquid crystal compositions . These applications suggest potential future directions in the fields of materials science and liquid crystal technology.
Eigenschaften
IUPAC Name |
1,4-bis[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(E)-2-phenylethenyl]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)












